molecular formula C17H14ClNO3 B5672204 6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No. B5672204
M. Wt: 315.7 g/mol
InChI Key: BFWVUMCINAATSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzoxazine derivatives, similar to our compound of interest, often involves the reaction of salicylanilides with methyl chloroformate. This process leads to a variety of halogenated benzoxazine diones, with variations in their alkylphenyl groups affecting their biological activity and chemical properties (Waisser et al., 2007).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of the oxazine ring, crucial for their chemical behavior and interaction potential. Structural elucidation typically involves various spectroscopic techniques, including NMR and X-ray diffraction, to confirm the presence of key functional groups and overall molecular architecture (Hwang et al., 2017).

Chemical Reactions and Properties

Benzoxazines can undergo a range of chemical reactions, including polymerization and isomerization, significantly influenced by substituents on the benzene ring. For instance, allyl-containing benzoxazines can undergo thermal activated ring-opening polymerization, leading to polybenzoxazines with varying properties depending on the initial substituents and reaction conditions (Liu et al., 2014).

Physical Properties Analysis

The physical properties of benzoxazine compounds, such as melting points, solubility, and crystalline structure, are typically determined using techniques like differential scanning calorimetry (DSC) and single-crystal X-ray diffraction. These properties are influenced by the molecular structure and substituents present in the compound (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

Benzoxazine derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under different conditions, and potential for forming polymers with unique characteristics. These properties can be modified through substitution on the benzoxazine ring, affecting the material's thermal stability, mechanical strength, and chemical resistance (Petrakova et al., 2020).

properties

IUPAC Name

6-chloro-3-(4-propan-2-ylphenyl)-1,3-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-10(2)11-3-6-13(7-4-11)19-16(20)14-9-12(18)5-8-15(14)22-17(19)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWVUMCINAATSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-[4-(propan-2-yl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione

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